Conantokin-G is a peptide derived from the venom of the marine cone snail species Conus geographus. This compound is notable for its role as a selective antagonist of the N-methyl-D-aspartate receptor, which is critical in various neurological processes. Conantokin-G consists of 17 amino acids and features a unique structure characterized by the presence of multiple γ-carboxyglutamic acid residues, which are essential for its biological activity. The peptide has garnered significant attention in neuropharmacology due to its potential therapeutic applications in treating neurological disorders.
Conantokin-G is classified as a conotoxin, a group of peptides produced by cone snails that exhibit diverse pharmacological activities. These peptides are categorized based on their structure and biological effects, with conantokin-G specifically belonging to the family of conotoxins that target ion channels and receptors in the nervous system. The venom of Conus geographus serves as the natural source for this compound, which has been synthesized for research purposes.
The synthesis of Conantokin-G can be achieved through solid-phase peptide synthesis, a method that allows for the sequential addition of amino acids to form the desired peptide chain. This process involves:
This method ensures high purity and yields sufficient quantities for biological testing .
The molecular structure of Conantokin-G has been elucidated through various spectroscopic techniques, including circular dichroism and nuclear magnetic resonance spectroscopy. The peptide exhibits a unique conformation that is stabilized by disulfide bonds and metal ion interactions, particularly with calcium ions.
The primary sequence of Conantokin-G includes five γ-carboxyglutamic acid residues, contributing to its ability to bind calcium ions effectively. The structural data indicates that these modifications play a crucial role in its function as an antagonist at N-methyl-D-aspartate receptors .
Conantokin-G primarily engages in receptor binding reactions rather than traditional chemical reactions seen in organic chemistry. Its mechanism involves:
Studies have shown that modifications to the peptide's structure can significantly affect its binding affinity and biological activity .
The mechanism of action of Conantokin-G involves competitive inhibition at N-methyl-D-aspartate receptors. When Conantokin-G binds to these receptors:
Research indicates that Conantokin-G's specificity for certain receptor subtypes allows it to exert precise pharmacological effects, making it a valuable tool for studying synaptic mechanisms .
Conantokin-G exhibits several notable physical and chemical properties:
Analytical techniques such as mass spectrometry have been employed to confirm these properties, ensuring that synthesized peptides retain their expected characteristics .
Conantokin-G has several significant applications in scientific research:
Conantokin-G (Glu-Gla-Gla-Leu-Gln-Gla-Asn-Gln-Gla-Leu-Ile-Arg-Gla-Lys-Ser-Asn-NH₂), a 17-amino acid peptide from Conus geographus venom, functions as a potent competitive antagonist with pronounced selectivity for N-Methyl-D-Apartate receptors containing the NR2B subunit. This specificity arises from stereochemical complementarity between the peptide’s γ-carboxyglutamate (Gla)-rich helical structure and discrete molecular epitopes within the NR2B subunit’s ligand-binding domain. Unlike non-selective N-Methyl-D-Aspartate antagonists, Conantokin-G discriminates between NR2 subunit interfaces through interactions localized primarily within the S2 region of NR2B (residues E658–I815), a segment critical for glutamate binding and receptor gating [1] [8].
Chimeric and mutagenesis studies reveal that Conantokin-G’s selectivity is governed by two residues within the NR2B-S2 domain: M739 and K755. Substitution of K738 in NR2A (homologous to M739 in NR2B) with methionine confers near-complete Conantokin-G sensitivity to NR1/NR2A receptors, reducing the half-maximal inhibitory concentration (IC₅₀) from >10 μM to ~0.5 μM. Similarly, replacing Y754 in NR2A with lysine (mimicking K755 in NR2B) enhances inhibition, though less profoundly. Dual mutations (K738M/Y754K) in NR2A yield Conantokin-G sensitivity indistinguishable from wild-type NR2B-containing receptors [2] [5]. These residues likely form hydrophobic and electrostatic contacts with Conantokin-G’s Gla3, Gla7, and Gla10, stabilizing the antagonist-receptor complex. The molecular divergence at these positions between NR2A (K738/Y754) and NR2B (M739/K755) explains Conantokin-G’s ~20-fold higher potency for NR2B [5].
Table 1: Impact of NR2 Subunit Mutations on Conantokin-G Inhibition
Receptor Subtype | Mutation | IC₅₀ (μM) | Fold Change vs. Wild-Type |
---|---|---|---|
NR1/NR2B | Wild-Type | 0.48 ± 0.05 | 1x |
NR1/NR2A | Wild-Type | >10 | >20x |
NR1/NR2A | K738M | 0.52 ± 0.07 | ~1x (vs. NR2B) |
NR1/NR2A | Y754K | 3.2 ± 0.4 | ~7x |
NR1/NR2A | K738M + Y754K | 0.49 ± 0.06 | ~1x (vs. NR2B) |
Conantokin-G’s five Gla residues enable structural plasticity regulated by divalent cations. In the apo state, Conantokin-G adopts a random coil conformation. Upon binding Mg²⁺ or Ca²⁺, it undergoes a dramatic transition to a rigid α-helix spanning residues 3–17. Nuclear magnetic resonance spectroscopy demonstrates that three metal ions coordinate distinct Gla clusters:
This cation-dependent helix stabilization is essential for biological activity. Mutational analyses confirm that Gla7 and Gla10 are indispensable for high-affinity NR2B binding, as their removal reduces potency by >100-fold. The Gla14 residue contributes to kinetic stability by anchoring the C-terminus to the receptor interface. Importantly, the metal-bound helical conformation positions key hydrophobic (Leu5, Leu9, Ile12) and basic (Arg13, Lys15) side chains for optimal contact with the NR2B-S2 domain, particularly M739 and K755 [3] [7].
Table 2: Functional Roles of γ-Carboxyglutamate Residues in Conantokin-G
Gla Position | Metal Coordination | Impact of Mutation | Role in NR2B Binding |
---|---|---|---|
Gla3 | Mg²⁺-1 | 10-fold ↓ potency | Auxiliary stabilization |
Gla4 | Mg²⁺-1 | 5-fold ↓ potency | Auxiliary stabilization |
Gla7 | Mg²⁺-1, Mg²⁺-2 | >100-fold ↓ potency; loss of helicity | Core binding determinant |
Gla10 | Mg²⁺-3 | >100-fold ↓ potency; disrupted C-terminus | Core binding determinant |
Gla14 | Mg²⁺-3 | 25-fold ↓ potency | Anchoring and kinetic stability |
Native N-Methyl-D-Aspartate receptors frequently assemble as triheteromers (two GluN1 subunits, one GluN2A, one GluN2B), exhibiting pharmacology distinct from diheteromers (two GluN1, two identical GluN2 subunits). Conantokin-G demonstrates markedly reduced efficacy against triheteromeric GluN1/GluN2A/GluN2B receptors compared to GluN1/GluN2B diheteromers:
This attenuated activity stems from allosteric constraints imposed by the GluN2A subunit. Structural modeling suggests GluN2A’s S2 domain (bearing K738/Y754) sterically impedes Conantokin-G docking at the adjacent GluN2B subunit. Consequently, Conantokin-G’s inhibition curve for triheteromers resembles that of GluN1/GluN2A diheteromers rather than GluN1/GluN2B. This contrasts sharply with small-molecule NR2B antagonists (e.g., ifenprodil), which retain partial efficacy in triheteromers due to their distinct binding locus [6] [10].
Table 3: Pharmacological Profile of Conantokin-G Across Receptor Subtypes
Receptor Subtype | Conantokin-G (1 μM) Inhibition | IC₅₀ (μM) | Spermine Potentiation |
---|---|---|---|
GluN1/GluN2B (diheteromer) | 95 ± 3% | 0.48 | Enhanced block |
GluN1/GluN2A (diheteromer) | <5% | >10 | Absent |
GluN1/GluN2A/GluN2B | 14.3 ± 2.1% | 8.2* | Present (pH-dependent) |
*Apparent IC₅₀ due to incomplete inhibition [4] [6]
Polyamine modulation further differentiates receptor subtypes. Spermine potentiates GluN1/GluN2B diheteromers but paradoxically enhances Conantokin-G blockade by increasing its association rate. In triheteromeric receptors, however, spermine shifts from potentiation to inhibition at acidic pH (6.4), with kinetics 2.5-fold slower than in diheteromers. This suggests Conantokin-G’s efficacy is modulated by conformational dynamics unique to GluN2A/GluN2B interfaces [1] [10].
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